molecular formula C11H12BrNO3 B7937826 5-Bromo-2-morpholin-yl-benzoic acid

5-Bromo-2-morpholin-yl-benzoic acid

Cat. No.: B7937826
M. Wt: 286.12 g/mol
InChI Key: OVZHDYOIXFAVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-morpholin-yl-benzoic acid is a chemical compound characterized by a bromine atom and a morpholine group attached to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-morpholin-yl-benzoic acid typically involves the bromination of 2-morpholin-yl-benzoic acid. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-morpholin-yl-benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The morpholine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate ions and other oxidized derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Compounds with different functional groups replacing the morpholine group.

Scientific Research Applications

5-Bromo-2-morpholin-yl-benzoic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems and pathways.

  • Industry: It can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-Bromo-2-morpholin-yl-benzoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 5-Bromo-2-methylbenzoic acid: Similar structure but lacks the morpholine group.

  • 5-Bromo-2-thienylboronic acid: Contains a thienyl group instead of a morpholine group.

Uniqueness: 5-Bromo-2-morpholin-yl-benzoic acid is unique due to the presence of the morpholine group, which imparts distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZHDYOIXFAVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described for example B step 1 from 5-Bromo-2-fluorobenzoic acid and morpholine except that the mixture was heated at 130° C. for 48 hours (77%, white solid), 1-H-NMR (300 MHz, CDCl3) δ=8.45 (d), 7.74 (dxd, 7.33 (d)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.